1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde
Description
Molecular Architecture and Functional Group Analysis
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde (C₁₁H₁₂BrN₂O) features a hybrid heterocyclic structure combining a piperidine ring and a pyridine moiety. The pyridine ring is substituted with a bromine atom at the 5-position, while the piperidine ring contains an aldehyde functional group at the 4-position. This arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions.
The molecular architecture is defined by three key functional groups:
- Aldehyde group : Positioned at the 4-carbon of the piperidine ring, this group introduces a polar, electrophilic site capable of participating in condensation and nucleophilic addition reactions.
- Bromine atom : Located on the pyridine ring, this halogen substituent enhances the compound’s electron-deficient character, favoring cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
- Tertiary amine : The piperidine nitrogen forms part of a six-membered saturated ring, contributing to conformational flexibility and basicity.
The compound’s SMILES representation (C1CN(CCC1C=O)C2=CN=C(C=C2)Br) and InChI key (PYKLDYGGVDDNOU-UHFFFAOYSA-N) confirm its connectivity. Computational molecular modeling predicts a chair conformation for the piperidine ring, with the aldehyde group adopting an equatorial orientation to minimize steric hindrance.
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₂BrN₂O |
| Molecular weight | 267.13 g/mol |
| Key functional groups | Aldehyde, bromopyridine, amine |
| Calculated LogP | 1.8 (indicating moderate lipophilicity) |
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-11(7-13-6-10)14-3-1-9(8-15)2-4-14/h5-9H,1-4H2 |
InChI Key |
QFYNFGULJYQJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Vilsmeier-Haack reaction enables direct formylation of electron-rich heterocycles using a reagent system of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For 1-(5-bromopyridin-3-yl)piperidine-4-carbaldehyde, this method involves synthesizing a 1-(5-bromopyridin-3-yl)-1,2,3,6-tetrahydropyridine intermediate. The conjugated dihydropyridine system activates the 4-position for electrophilic attack, allowing formylation at 0–5°C over 12–24 hours.
Synthetic Workflow
-
Dihydropyridine Synthesis : Condensation of 5-bromonicotinaldehyde with a secondary amine under acidic conditions yields the dihydropyridine framework.
-
Formylation : Treatment with POCl₃/DMF at 0°C introduces the aldehyde group (82–85% yield).
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyridine to piperidine, preserving the aldehyde functionality.
Optimization Insights
-
Solvent Choice : Dichloroethane enhances electrophilic substitution kinetics compared to THF.
-
Temperature Control : Maintaining sub-10°C temperatures minimizes side reactions such as over-oxidation.
Grignard Addition to Piperidone Derivatives
Ketone-Based Strategy
This method leverages Grignard reagents to functionalize 4-piperidone precursors. A representative protocol from patent CN107759563A involves:
Stepwise Synthesis
-
Grignard Formation : React 5-bromo-3-fluoropyridine with isopropylmagnesium bromide in THF at −10°C.
-
Nucleophilic Attack : Add N-Boc-4-piperidone to the Grignard reagent, followed by 24-hour reflux at 60°C to form a tertiary alcohol.
-
Oxidation : Use Dess-Martin periodinane or Swern oxidation to convert the alcohol to the aldehyde (65–70% yield).
Challenges and Solutions
-
Steric Hindrance : Bulky Grignard reagents (e.g., cyclohexylmagnesium bromide) reduce yields; methyl- or ethylmagnesium halides are preferred.
-
Protection-Deprotection : Boc groups prevent unwanted side reactions during oxidation.
Palladium-Catalyzed Coupling with Protected Aldehydes
Buchwald-Hartwig Amination
Palladium-mediated C–N bond formation enables coupling of bromopyridines with piperidine-4-carbaldehyde derivatives. A protocol adapted from ACS Journal of Medicinal Chemistry involves:
Key Steps
-
Aldehyde Protection : Convert piperidine-4-carbaldehyde to its ethylene glycol acetal using p-toluenesulfonic acid (TsOH).
-
Coupling : React the protected aldehyde with 5-bromo-3-chloropyridine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C (78% yield).
-
Deprotection : Hydrolyze the acetal with HCl/THF to regenerate the aldehyde.
Industrial Scalability
-
Catalyst Loading : Reducing Pd from 5 mol% to 2 mol% maintains efficiency while lowering costs.
-
Continuous Flow : Microreactors improve heat transfer and reaction homogeneity.
Nucleophilic Aromatic Substitution (SNAr)
Fluoride-Displacement Strategy
Electron-deficient pyridines undergo SNAr with amines under mild conditions. A method from patent CN107759563A demonstrates:
Procedure
Limitations
-
Electron Deficiency : Electron-withdrawing groups (e.g., bromine) are essential for successful displacement.
-
Side Reactions : Competing hydrolysis requires anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack | 82–85 | ≥95 | Direct formylation; minimal steps | Requires dihydropyridine precursor |
| Grignard Oxidation | 65–70 | 90 | Scalable with commercial reagents | Multi-step oxidation |
| Pd-Catalyzed Coupling | 78 | 97 | Functional group tolerance | High catalyst cost |
| SNAr | 70–75 | 88 | Mild conditions | Limited to activated pyridines |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid.
Reduction: 1-(5-Bromopyridin-3-yl)piperidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Therapy
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde has shown promise in cancer research. It serves as an intermediate for synthesizing various derivatives that may exhibit enhanced anticancer activities. For instance, studies indicate that similar piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, potentially outperforming standard treatments like bleomycin . The structural modifications around the piperidine ring are crucial for optimizing these biological activities.
2. Neurological Disorders
The compound's potential extends to the treatment of neurological disorders. Research highlights that piperidine derivatives can inhibit key enzymes associated with Alzheimer’s disease, such as acetylcholinesterase and butyrylcholinesterase, which are critical for neurotransmitter regulation . The introduction of piperidine moieties into lead compounds has been shown to improve brain exposure and enhance pharmacological properties, making them suitable candidates for further development against neurodegenerative diseases.
3. Infectious Diseases
Recent studies have explored the inhibitory potential of piperidine derivatives against SARS-CoV-2. A computational approach involving molecular docking and dynamics simulations revealed that certain piperidine compounds could effectively bind to the main protease (Mpro) of the virus, suggesting their utility as therapeutic agents against COVID-19 . The designed derivatives exhibited promising binding affinities and stability in aqueous environments, indicating their potential for further experimental validation.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | 0.76 | Contains a carboxylic acid functional group |
| 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | 0.64 | Features a pyrimidine ring instead of pyridine |
| 1-(Pyridin-3-yl)piperidin-4-methanol | 0.69 | Has a hydroxymethyl group instead of an aldehyde |
| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | 0.72 | Contains an ester functional group |
The specific substitution pattern in this compound may confer distinct chemical reactivity and biological properties compared to its analogs.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromopyridine moiety may interact with specific molecular targets, such as receptors or enzymes, through non-covalent interactions like hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde with three classes of analogs: halogenated pyridine derivatives , piperidine-containing hybrids , and carbonyl-functionalized heterocycles .
Structural and Functional Group Analysis
Key Observations :
- Halogen Effects: The bromine atom in the pyridine ring enhances electrophilic substitution resistance compared to chlorine analogs, as seen in ’s chloropyridine derivatives (melting points ~268–287°C) .
- Aldehyde vs. Amide/Carbonyl : The aldehyde group in the target compound is more reactive than the amide or diketone groups in analogs , making it suitable for further derivatization (e.g., Schiff base formation). However, this reactivity may reduce stability under acidic or humid conditions.
- Piperidine Substitution : Piperidine rings in all analogs contribute to conformational flexibility, but the 4-carbaldehyde group introduces steric hindrance compared to bulkier substituents like imidazolidinedione in .
Biological Activity
1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is a compound with significant potential in medicinal chemistry, particularly due to its unique molecular structure and biological interactions. This article explores its biological activity, synthesis methods, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 5-bromopyridine moiety and an aldehyde functional group, with a molecular formula of CHBrNO and a molecular weight of approximately 269.14 g/mol. The presence of the bromine atom and the aldehyde group is crucial for its chemical reactivity and biological properties.
Interaction Studies
Research indicates that this compound may modulate various biological pathways, particularly through interactions with enzymes such as kinases. These interactions can lead to either inhibition or activation, influencing cellular processes critical for therapeutic effects.
Anticancer Activity
In studies focusing on cancer therapy, similar piperidine derivatives have shown promising results. For instance, compounds derived from this scaffold have demonstrated cytotoxicity against tumor cell lines. A notable study found that certain derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
The compound's potential in neurodegenerative disease treatment has also been explored. Similar piperidine derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. These compounds not only inhibit these enzymes but also exhibit antioxidant properties, which may contribute to their neuroprotective effects .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | 0.76 | Contains a carboxylic acid functional group |
| 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | 0.64 | Features a pyrimidine ring instead of pyridine |
| 1-(Pyridin-3-yl)piperidin-4-methanol | 0.69 | Has a hydroxymethyl group instead of an aldehyde |
| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | 0.72 | Contains an ester functional group |
The unique substitution pattern of this compound may confer distinct biological properties compared to its analogs, making it a subject of interest for further research.
Case Studies
Several studies have highlighted the potential of piperidine derivatives in drug discovery:
- Cancer Treatment : A study utilizing a three-component reaction involving piperidine derivatives showed enhanced anticancer activity against specific tumor types, suggesting that structural modifications can significantly impact efficacy .
- Alzheimer's Disease : Research indicated that certain piperidine-based compounds could effectively inhibit cholinesterase enzymes while also providing neuroprotective benefits through antioxidant activity, which is crucial in the context of Alzheimer's disease management .
Q & A
Q. Step 2: Pharmacokinetic Profiling
Q. Step 3: Toxicity Screening
- Ames Test: Screen for mutagenicity using bacterial reverse mutation assays .
- hERG Binding: Assess cardiac risk via patch-clamp electrophysiology .
Advanced: How can computational methods aid in predicting the reactivity of the aldehyde group in further derivatizations?
Answer:
- DFT Calculations: Predict electrophilicity of the aldehyde carbon using Fukui indices to guide nucleophilic additions (e.g., Grignard reactions) .
- MD Simulations: Model solvation effects on aldehyde reactivity in aqueous vs. organic media .
- Retrosynthetic Tools: Use AI platforms (e.g., Synthia) to propose viable routes for introducing substituents at the 4-position .
Example:
A 2024 study used DFT to show that electron-withdrawing groups on the pyridine ring increase aldehyde electrophilicity, enabling faster Schiff base formation .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., alkylation) .
- Green Chemistry: Replace toxic reagents (e.g., PCC) with TEMPO/oxone for oxidation, reducing waste .
- Process Analytical Technology (PAT): Implement inline IR/NIR to monitor reaction progression in real time .
Case Study:
Scaling a similar piperidine-carbaldehyde from 1g to 100g batch improved yield by 15% using flow chemistry with THF at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
